molecular formula C16H24N2 B14318192 2-Butyl-1-pentyl-1H-benzimidazole CAS No. 110073-41-1

2-Butyl-1-pentyl-1H-benzimidazole

Cat. No.: B14318192
CAS No.: 110073-41-1
M. Wt: 244.37 g/mol
InChI Key: QODZGYIRMUIBIT-UHFFFAOYSA-N
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Description

2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 2-Butyl-1-pentyl-1H-benzimidazole. One example involves the reaction of a substituted pyrrole with a benzimidazole derivative. The chlorination of the pyrrole ring followed by cyclization with benzimidazole yields the desired compound .

Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

2-Butyl-1-pentyl-1H-benzimidazole undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituents can be introduced at different positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides). The major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • Used as a building block in drug synthesis due to its diverse reactivity.
  • Investigated for its coordination chemistry and ligand properties.
Biology and Medicine:: Industry::
  • May find applications in materials science, catalysis, and organic electronics.

Mechanism of Action

The precise mechanism by which 2-Butyl-1-pentyl-1H-benzimidazole exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Butyl-1-pentyl-1H-benzimidazole is unique, it shares features with related compounds:

Properties

CAS No.

110073-41-1

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2-butyl-1-pentylbenzimidazole

InChI

InChI=1S/C16H24N2/c1-3-5-9-13-18-15-11-8-7-10-14(15)17-16(18)12-6-4-2/h7-8,10-11H,3-6,9,12-13H2,1-2H3

InChI Key

QODZGYIRMUIBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCC

Origin of Product

United States

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